3-(1,3-benzodioxol-5-yl)-N-methylpropanamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-methylpropanamide is an organic compound characterized by the presence of a benzodioxole ring attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-methylpropanamide typically involves the acylation of 1,3-benzodioxole with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, which uses a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
On an industrial scale, the continuous flow process is often employed for the acylation of 1,3-benzodioxole. This method utilizes a recyclable heterogeneous catalyst, which enhances the efficiency and sustainability of the process. The reaction is conducted at elevated temperatures (around 100°C) with a high conversion rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amides.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-methylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it targets microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis. The compound’s benzodioxole moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its psychoactive properties.
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Another psychoactive compound with a similar structure.
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-methylpropanamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives. Its ability to target microtubules and induce apoptosis sets it apart from other compounds in its class .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-11(13)5-3-8-2-4-9-10(6-8)15-7-14-9/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTFPOLFMNROGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279952 | |
Record name | N-Methyl-1,3-benzodioxole-5-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136507-21-6 | |
Record name | N-Methyl-1,3-benzodioxole-5-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136507-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1,3-benzodioxole-5-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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